molecular formula C5H3BrN2O B13961508 5-Bromo-2-methyloxazole-4-carbonitrile

5-Bromo-2-methyloxazole-4-carbonitrile

Cat. No.: B13961508
M. Wt: 186.99 g/mol
InChI Key: TYVAEZYHAWRTSL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyloxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile typically involves the bromination of 2-methyloxazole followed by the introduction of a nitrile group. One common method includes the reaction of 2-methyloxazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-methyloxazole. This intermediate is then treated with a cyanating agent, such as copper(I) cyanide, under appropriate conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyloxazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2-methyloxazole-4-carbonitrile, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-methyloxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyloxazole-4-carbonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyloxazole-4-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which confer distinct reactivity and versatility in synthetic and research applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields of study.

Properties

IUPAC Name

5-bromo-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c1-3-8-4(2-7)5(6)9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVAEZYHAWRTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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